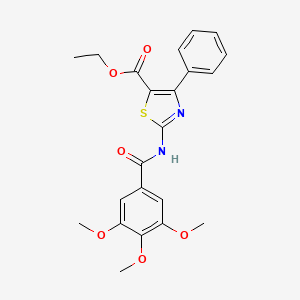

Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-5-30-21(26)19-17(13-9-7-6-8-10-13)23-22(31-19)24-20(25)14-11-15(27-2)18(29-4)16(12-14)28-3/h6-12H,5H2,1-4H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRZTTOLAYBBJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 366.39 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways:

- P-glycoprotein Modulation : The compound has been shown to interact with P-glycoprotein (P-gp), a crucial protein in drug resistance mechanisms. It enhances the intracellular concentration of chemotherapeutic agents like paclitaxel by reversing drug resistance in cancer cells (SW620/Ad300) at concentrations around 10 µM in vitro. This suggests that the compound may serve as an effective adjuvant in cancer therapy by overcoming multidrug resistance .

- SIRT2 Inhibition : In silico studies have identified the compound as a potential inhibitor of SIRT2, an enzyme implicated in various cancers. The compound demonstrated an IC50 value of approximately 9.0 µM against SIRT2, indicating its potential as an anticancer agent .

Anticancer Properties

The anticancer activity of this compound has been evaluated through several studies:

- In Vitro Studies : The compound was tested on various cancer cell lines where it exhibited significant cytotoxicity and induced apoptosis. For instance, treatment with the compound resulted in increased levels of acetylated α-tubulin, confirming its inhibitory effect on SIRT2 .

- In Vivo Studies : Animal studies demonstrated reduced tumor volume and weight without notable side effects when administered to mice bearing tumors. These findings highlight the compound's potential for further development as a therapeutic agent .

Other Biological Activities

Beyond its anticancer properties, the compound may possess additional biological activities:

Case Studies

Several case studies have documented the effects of thiazole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated reversal of drug resistance in human cancer cell lines using similar thiazole derivatives. |

| Study B | Identified significant SIRT2 inhibition leading to increased apoptosis in cancer cells treated with related compounds. |

| Study C | Reported enhanced bioavailability and reduced toxicity profiles for thiazole-based compounds in animal models. |

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Variations

Key structural differences among analogs influence their biological activity, solubility, and target specificity:

Table 1: Structural and Functional Comparison

Q & A

Q. What are the established synthetic routes for Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylate?

- Methodology : The compound is synthesized via a multi-step approach:

Thiazole Core Formation : React thiourea with ethyl-2-chloroacetoacetate under basic conditions to yield ethyl 2-amino-4-methylthiazole-5-carboxylate (95% yield) .

Hydrolysis : Convert the ester group to a carboxylic acid using sodium hydroxide .

Acylation : Couple the amino group with 3,4,5-trimethoxybenzoyl derivatives. For example, use N-(3,4,5-trimethoxybenzoyl)benzotriazole in anhydrous DMF to achieve 90% yield .

-

Key Parameters : Temperature control (<60°C), anhydrous solvents, and stoichiometric ratios are critical to minimize side reactions.

- Data Table : Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiazole formation | Thiourea, ethyl-2-chloroacetoacetate, base | 95% | |

| Acylation | 3,4,5-Trimethoxybenzoyl chloride, DMF | 70–90% |

Q. How is the compound characterized for structural validation?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.14–7.78 ppm, ester carbonyl at δ 170–175 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, validating bond lengths/angles and detecting conformational anomalies .

- Elemental Analysis : Verify purity by matching calculated vs. observed C, H, N, S content (deviation <0.4%) .

Q. What role do the 3,4,5-trimethoxybenzamido and phenyl groups play in bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : The trimethoxy group enhances lipophilicity and π-π stacking with target proteins (e.g., tubulin or bacterial enzymes). The phenyl group at position 4 increases steric bulk, potentially improving binding selectivity .

- In Silico Docking : Use software like AutoDock to model interactions with active sites (e.g., hydrophobic pockets in β-tubulin) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond angles or torsional strain) be resolved?

- Methodology :

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity of the thiazole ring. For example, calculate amplitude () and phase angle () from atomic coordinates .

- Validation Tools : Use checkCIF (via IUCr) to flag outliers in bond distances/angles. SHELXL’s TWIN/BASF commands address twinning or disordered data .

Q. What strategies optimize synthesis yields when scaling reactions from milligram to gram quantities?

- Methodology :

- Catalyst Screening : Test LiCl vs. DIPEA in acylation steps; DIPEA improves coupling efficiency in polar aprotic solvents .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for higher throughput .

- Reaction Monitoring : Use in situ FTIR to track ester hydrolysis and minimize over-reaction .

Q. How do structural modifications at the thiazole-5-carboxylate position affect pharmacokinetics?

- Methodology :

- Metabolic Stability Assays : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) and quantify half-life via LC-MS.

- LogP Measurement : Compare octanol/water partitioning of ethyl ester vs. free carboxylic acid forms to predict membrane permeability .

Data Contradiction Analysis

Q. Why do reported yields for analogous compounds vary (e.g., 70% vs. 90% in acylation)?

- Root Cause :

- Solvent Purity : Anhydrous DMF (HO <50 ppm) prevents hydrolysis of benzotriazole intermediates .

- Stoichiometry : Excess acylating agent (>1.2 equiv.) drives reactions to completion but risks diacylation byproducts.

- Resolution : Conduct kinetic studies (e.g., H NMR time-course) to identify optimal reagent ratios and quenching points.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.